molecular formula C16H16BrClFN3 B11777630 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Cat. No.: B11777630
M. Wt: 384.7 g/mol
InChI Key: WJQUDMUEBRJCAH-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring, which is further substituted with a piperazine ring. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Halogenation: The aniline ring is first nitrated and then halogenated to introduce the bromine and chlorine atoms.

    Piperazine Substitution: The halogenated aniline is then reacted with 4-(4-fluorophenyl)piperazine under specific conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)phenol
  • 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide

Uniqueness

The uniqueness of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H16BrClFN3

Molecular Weight

384.7 g/mol

IUPAC Name

5-bromo-3-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16BrClFN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI Key

WJQUDMUEBRJCAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Cl)Br)N

Origin of Product

United States

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